Home > Products > Screening Compounds P12099 > 4-(dimethylsulfamoyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
4-(dimethylsulfamoyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide - 2097913-83-0

4-(dimethylsulfamoyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide

Catalog Number: EVT-3069753
CAS Number: 2097913-83-0
Molecular Formula: C16H22N2O4S
Molecular Weight: 338.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2-Hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide (H2L)

  • Compound Description: H2L is an organic compound used as a ligand in the synthesis of copper(II) coordination compounds. These complexes have shown promising antiproliferative properties towards cancer cell lines (RD, HeLa) while demonstrating low toxicity in a Daphnia magna bioassay [].

N-{[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide

  • Compound Description: This compound features a methanesulfonamide group connected to a complex scaffold incorporating oxazole and phenyl rings. It forms a three-dimensional network in its crystal structure through C—H—O hydrogen bonds [].

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

  • Compound Description: Imatinib is a well-known therapeutic agent used to treat leukemia. It functions by inhibiting the activity of tyrosine kinases [].

2-{3-Methyl-2-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-ylidene}-N-phenylhydrazinecarbothioamide

  • Compound Description: This compound, a cis-jasmone 4-phenylthiosemicarbazone derivative, is characterized by a hydrazinecarbothioamide group linked to a cyclopentene ring. Its crystal structure is stabilized by N—H⋯S and C—H⋯S interactions, forming centrosymmetric dimers [].

N-ethyl-2-{3-methyl-2-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-ylidene}hydrazinecarbothioamide

  • Compound Description: This cis-jasmone 4-ethylthiosemicarbazone derivative is characterized by an ethyl group attached to the hydrazinecarbothioamide moiety. The crystal structure reveals disorder in the jasmone carbon chain and features H⋯S and H⋯N interactions forming hydrogen-bonded ribbons [].

N-Methyl-2-{3-methyl-2-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-ylidene}hydrazinecarbothioamide

  • Compound Description: This compound, a cis-jasmone derivative, features a methyl group attached to the hydrazinecarbothioamide moiety. Its crystal structure reveals two independent molecules in the asymmetric unit, with one showing disorder in the carbon chain. N—H⋯S and C—H⋯S interactions contribute to the formation of centrosymmetric dimers in the crystal structure [].

N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822)

  • Compound Description: SCH 900822 is a potent and selective antagonist of the human glucagon receptor (hGCGR) []. It exhibits promising antidiabetic properties by lowering glucose levels in various mouse models.

N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide

  • Compound Description: This oleanolic acid derivative exhibits potent anticancer effects against breast cancer cells []. It inhibits cell proliferation, invasion, and induces G2/M phase arrest and apoptosis. Its mechanism of action involves the induction of reactive oxygen species (ROS) and inhibition of the Notch-Akt signaling pathway.

2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide and 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-ethoxy-3,5-dimethoxybenzamide

  • Compound Description: These two benzamide derivatives have been structurally characterized through crystallography []. They are structurally similar, differing only in the substitution pattern on the cyclohexenone ring.

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide hydrochloride (AACBA; GSK314181A)

  • Compound Description: AACBA is a potent and selective P2X7 receptor antagonist []. It exhibits analgesic and anti-inflammatory effects in various animal models of pain and inflammation. Its mechanism of action involves blocking the activity of P2X7 receptors, thereby reducing the release of pro-inflammatory cytokines and inhibiting pain signaling pathways.

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

  • Compound Description: This compound acts as a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) []. It exhibits potent anti-inflammatory effects in vitro and in vivo by inhibiting LPS-induced IL-6 release and attenuating acute lung injury in mice.

1-(Prop-2-en-1-yl)-3-{[3-(pyridin-4-yl)-4,5-dihydroisoxazol-5-yl]methyl}-1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione

  • Compound Description: This compound consists of a fused five- and three six-membered rings with an allyl group and a [3-(pyridin-4-yl)-4,5-dihydroisoxazol-5-yl]methyl group attached to the imidazole N atoms [].

1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}-3-phenylprop-2-en-1-one

  • Compound Description: This compound features a pyrrolidine ring adopting an envelope conformation due to an intramolecular O—H⋯N hydrogen bond [].

N-[(2-azabicyclo[2.1.1]hex-1-yl)-aryl-methyl]-benzamide derivatives

  • Compound Description: This series of compounds are benzamide derivatives containing a bicyclic amine substituent. They are designed and synthesized as potential therapeutic agents [], but their specific biological targets and activities are not elaborated in the provided abstract.

(E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-(4-nitrophenyl)prop-2-en-1-one

  • Compound Description: This compound crystallizes with two molecules in the asymmetric unit, exhibiting slight variations in dihedral angles between the triazole, tolyl, and nitrobenzene rings. The crystal structure features C—H...N hydrogen bonds, C—H...π(benzene), and N—O...π(triazole) contacts [].

3-hydroxy-5-hydroxymethyl-4-(4′-hydroxy-3′-methyl-4′-phenyl-2′-azabut-1′-en-1′-yl)-2-methylpyridine (H2L)

  • Compound Description: H2L is an organic ligand used to synthesize a tetrameric copper(II) complex with interesting magnetic properties []. The complex exhibits a ferromagnetic ground state, which is unusual for copper(II) complexes.

1-(Cyclohex-1-en-1-yl)-3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1H-benzimidazol-2(3H)-one

  • Compound Description: This compound features a benzimidazole core with a cyclohexenyl substituent and a triazole ring connected through a methylene linker. The crystal structure reveals a three-dimensional network supported by C—H⋯O and C—H⋯N hydrogen bonds [].

4-[Bis(4-fluorophenyl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-ium 3-carboxypropanoate

  • Compound Description: This compound exists as a salt with a succinate monoanion and a flunarizinium monocation. The crystal structure reveals a three-dimensional network formed by N+—H⋯O− hydrogen bonds, C—H⋯O interactions, and short O—H⋯O hydrogen bonds between succinate monoanions [].

4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate

  • Compound Description: This benzamide derivative incorporates a piperidine ring linked by an ethyl chain. The crystal structure reveals a network of hydrogen bonds involving the water molecule, forming chains along the [] direction [].

(E)-1-[5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl]-3-{3-[5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}prop-2-en-1-one

  • Compound Description: This molecule consists of a central pyrazole ring connected to two 1,2,3-triazole rings. Its crystal structure showcases C—H⋯π interactions leading to the formation of slabs parallel to the ac plane [].

1-[Bis(4-fluorophenyl)methyl]-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine-1,4-diium dichloride hemihydrate

  • Compound Description: This compound, existing as a diprotonated piperazine salt with two chloride anions and a water molecule, features a distorted chair conformation for the piperazine ring. The crystal structure reveals chains formed through N—H⋯Cl hydrogen bonds and weak C—H⋯Cl interactions [].

4-(4-Methylpiperazine-1-yl-methyl)-N-[4-methyl-3-(4-pyridine-3-yl)pyrimidine-2-ylamino)phenyl]benzamide methanesulfonic acid salt

  • Compound Description: This compound is a methanesulfonic acid salt of a benzamide derivative. It exists in a crystalline β-form that exhibits specific characteristics such as non-hygroscopicity, a melting point below 225°C, and a distinctive peak in the X-ray powder diffraction pattern [].

(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one

  • Compound Description: This compound features a piperazine ring in a chair conformation with the N-C bonds in equatorial orientations. The crystal structure is stabilized by C—H⋯O and C—H⋯F hydrogen bonds [].

(E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-ethoxyphenyl)prop-2-en-1-one

  • Compound Description: This compound features a piperazine ring in a chair conformation and a trans (E) configuration across the C=C double bond. The crystal structure showcases C—H⋯O and C—H⋯Br hydrogen bonds linking the molecules [].

3-(4-Methyl-1,3-thiazol-5-yl)-1-[1′-(4-methyl-1,3-thiazol-5-yl)-2-oxo-2,3,2′,3′,5′,6′,7′,7a′-octahydro-1H-indole-3-spiro-3'-1H-pyrrolizin-2′-yl]prop-2-en-1-one

  • Compound Description: This complex molecule features a pyrrolizine ring system, an indolone ring system, and two thiazole rings. Its crystal packing is stabilized by N—H⋯N and C—H⋯O hydrogen bonds, and C—H⋯π interactions [].

4-[(Prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine

  • Compound Description: This compound features a pyridazine ring with two pyridine substituents and a propynyloxymethyl group. In the crystal structure, C—H⋯N hydrogen bonds and C—H⋯π interactions link the molecules into layers [].

(−)-(S)-N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides

  • Compound Description: This series of compounds represents 5-substituted derivatives of (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamide. They act as potent inhibitors of [3H]spiperone binding in rat striatal membranes, indicating potential antipsychotic properties [].

(E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one

  • Compound Description: This compound is characterized by a piperazine ring with a trans (E) double bond configuration. The crystal structure is dominated by inversion dimers linked via C—H⋯O hydrogen bonds [].

(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one

  • Compound Description: This compound features a piperazine ring with a trans (E) double bond configuration. The crystal structure highlights the role of C—H⋯O hydrogen bonds in linking the molecules [].

(E)-1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(4-ethoxyphenyl)prop-2-en-1-one

  • Compound Description: This molecule features a piperazine ring in a chair conformation and a trans (E) double bond. The crystal structure reveals inversion dimers linked by C—H⋯O hydrogen bonds, creating R22(22) loops [].

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound is a potent and selective class I HDAC inhibitor with promising anticancer activity []. It inhibits the proliferation of various cancer cell lines and exhibits in vivo antitumor efficacy in xenograft models.

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

  • Compound Description: CPPHA acts as a positive allosteric modulator (PAM) of group 1 metabotropic glutamate receptors (mGluR1 and mGluR5) []. It potentiates mGluR responses through a novel allosteric site, distinct from other known PAMs.

2-(4-chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynazetidine-3-yl)methyl)acetamide derivatives

  • Compound Description: This series of azetidine derivatives exhibits inhibitory activity against ATF4 (Activating Transcription Factor 4) []. These compounds are being investigated for potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

  • Compound Description: Nilotinib, a benzamide derivative, is utilized in a modified release formulation that uses organic acids for solubilization [, ]. This approach aims to improve the bioavailability of nilotinib and reduce its food effect.

N-[1-(7-tert-Butyl-1H-indol-3-ylmethyl)-2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-2-oxo-ethyl]-4-nitro-benzamide (SP-10)

  • Compound Description: SP-10, a benzamide derivative, exhibits potent anti-HIV-1 activity in vitro []. It inhibits viral replication at nanomolar concentrations, showing efficacy against both wild-type and multidrug-resistant strains. Its mechanism of action involves altering actin dynamics, reducing the expression of CD4 and CCR5 receptors on the host cell surface, and interfering with gp120 binding.

Benzamide 4-(4-(4-(((3r,5r)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)-3-methylphenyl)piperazin-1-yl)-N-(2-hydroxycyclohexyl)

  • Compound Description: This benzamide derivative demonstrates antifungal activity and is currently under investigation as a potential therapeutic agent for treating fungal infections [].

[(Benzimidazol-1-yl)methyl]benzamide derivatives

  • Compound Description: This series of ligands utilizes benzimidazole and carboxamide functionalities for the construction of supramolecular frameworks, specifically focusing on Ag(I)-based extended networks [].

N-[phenyl(piperidin-2-yl)methyl]benzamide derivatives

  • Compound Description: This series of compounds are benzamide derivatives with a phenyl(piperidin-2-yl)methyl substituent. They have potential therapeutic applications, but their specific targets are not disclosed [].

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

  • Compound Description: This compound serves as a key intermediate in the synthesis of osimertinib, a drug targeting EGFR mutations commonly found in cancer [].

1,6-dicyano-8,9-dimethyl-5-hydroxytricyclo[4.4.0.02,7]deca-3,7-dien-2-one, 8,9-dimethyl-5-hydroxytricyclo[4.4.0.02,7]deca-3,7-dien-2-one, and 1,3,4,6,8,9-hexamethyl-5-hydroxytricyclo[4.4.0.02,7]deca-3,7-dien-2-one

  • Compound Description: These three enone-alcohols are investigated for their base-induced rearrangements, providing insights into the reactivity and stability of tricyclic systems [].

(E)-3-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-prop-2-en-1-ol

  • Compound Description: This compound features a pyrimidine ring with fluorine, isopropyl, and methylsulfonylamino substituents. The synthetic route involves a Horner-Wadsworth-Emmons reaction followed by hydrolysis [].
Overview

4-(dimethylsulfamoyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This compound features a unique structural framework that includes a dimethylsulfamoyl group and a hydroxycyclohexenyl moiety, which may contribute to its pharmacological properties. Understanding its synthesis, molecular structure, chemical reactions, mechanism of action, and applications can provide insights into its utility in medicinal chemistry.

Source and Classification

This compound is classified as an amide due to the presence of the benzamide functional group. It is derived from the combination of a benzene ring with a sulfamoyl group and a hydroxycyclohexenyl substituent. The synthesis and biological evaluation of related compounds have been documented in various scientific studies, highlighting their potential as anticancer agents .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(dimethylsulfamoyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide can be approached through several methods:

  1. Starting Materials: The synthesis typically begins with methyl 4-formylbenzoate, which is transformed into benzoyl chloride.
  2. Formation of Intermediates: The reaction of benzoyl chloride with amines leads to the formation of key intermediates. For example, reductive amination techniques can be employed to convert aldehydes into amines with high yields (80–95%).
  3. Final Coupling Reaction: The target compound is obtained by coupling the formed amines with activated carboxylic acid derivatives using coupling agents such as N,N'-dicyclohexylcarbodiimide or 1,1'-carbonyldiimidazole, resulting in moderate yields (20–50%) after purification .
Molecular Structure Analysis

Structure and Data

The molecular formula for 4-(dimethylsulfamoyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is C14H20N2O3SC_{14}H_{20}N_{2}O_{3}S. Its structure can be represented as follows:

  • Benzamide Backbone: The core structure features a benzene ring attached to an amide functional group.
  • Dimethylsulfamoyl Group: This group enhances solubility and may influence biological activity.
  • Hydroxycyclohexenyl Moiety: This substituent introduces stereochemistry and potential interactions with biological targets.

Structural Data

The compound's molecular weight is approximately 288.39 g/mol. Its structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for confirmation of purity and identity.

Chemical Reactions Analysis

Reactions and Technical Details

The compound may undergo various chemical reactions typical of amides, including:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  2. Substitution Reactions: The presence of the dimethylsulfamoyl group allows for potential nucleophilic substitution reactions.
  3. Reductive Reactions: The hydroxycyclohexenyl moiety may participate in reduction reactions under specific conditions.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

Process and Data

The mechanism of action for 4-(dimethylsulfamoyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide primarily involves its interaction with specific biological targets such as receptor tyrosine kinases.

  1. Inhibition of Kinases: The compound has shown potential in inhibiting pathways associated with cancer cell proliferation by targeting kinases like epidermal growth factor receptor and platelet-derived growth factor receptor.
  2. Cell Cycle Arrest: By interfering with signaling pathways, it may induce cell cycle arrest in malignant cells, leading to apoptosis.

Preliminary studies suggest that these mechanisms contribute to its cytotoxic effects against various cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in polar solvents due to the presence of sulfonamide groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reactivity profiles indicate potential for further derivatization which can enhance its therapeutic efficacy.

Relevant data regarding melting point, boiling point, and spectral properties can be obtained from standard chemical databases.

Applications

Scientific Uses

4-(dimethylsulfamoyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide has promising applications in:

  1. Anticancer Research: Its ability to inhibit specific kinases makes it a candidate for further development as an anticancer agent.
  2. Drug Development: As part of drug discovery efforts aimed at creating targeted therapies for various malignancies.
  3. Biochemical Studies: Useful in elucidating the roles of specific signaling pathways in cancer biology.

Properties

CAS Number

2097913-83-0

Product Name

4-(dimethylsulfamoyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide

IUPAC Name

4-(dimethylsulfamoyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide

Molecular Formula

C16H22N2O4S

Molecular Weight

338.42

InChI

InChI=1S/C16H22N2O4S/c1-18(2)23(21,22)14-8-6-13(7-9-14)15(19)17-12-16(20)10-4-3-5-11-16/h4,6-10,20H,3,5,11-12H2,1-2H3,(H,17,19)

InChI Key

WPQCXCJWCPHLMA-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC=C2)O

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.